2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16825247
InChI: InChI=1S/C13H15N3O2/c1-3-16-8-10(7-14-16)13(15-18)11-6-9(2)4-5-12(11)17/h4-8,17-18H,3H2,1-2H3/b15-13+
SMILES:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol

CAS No.:

Cat. No.: VC16825247

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol -

Specification

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol
Standard InChI InChI=1S/C13H15N3O2/c1-3-16-8-10(7-14-16)13(15-18)11-6-9(2)4-5-12(11)17/h4-8,17-18H,3H2,1-2H3/b15-13+
Standard InChI Key NDDTVAFAYUKYFT-FYWRMAATSA-N
Isomeric SMILES CCN1C=C(C=N1)/C(=N\O)/C2=C(C=CC(=C2)C)O
Canonical SMILES CCN1C=C(C=N1)C(=NO)C2=C(C=CC(=C2)C)O

Introduction

2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol is a complex organic compound featuring a pyrazole ring, a hydroxyl group, and an imidoyl functional group. This compound belongs to the category of hydroxylated pyrazole derivatives, which are known for their diverse pharmacological properties. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with pyrazole derivatives.

Synthesis

The synthesis of 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol can be approached through various synthetic pathways. A common method involves the condensation reaction between 4-methylphenol and a suitable hydrazone derivative of an ethyl-substituted pyrazole. This reaction typically requires controlled conditions such as temperature and pH to facilitate the formation of the desired product while minimizing side reactions.

Characterization and Analysis

The yield and purity of the compound can be assessed using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). These methods are crucial for confirming the structure and ensuring the quality of the synthesized compound.

Comparison with Similar Compounds

Similar compounds, such as pyrazole derivatives, have shown diverse pharmacological properties, including anti-inflammatory and anticancer activities. The unique combination of functional groups in 2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-methylphenol may confer distinct pharmacological properties compared to other pyrazole derivatives.

Potential Applications

Given its structural features and potential biological activity, this compound may have applications in medicinal chemistry, particularly in the development of new therapeutic agents. Further research is needed to explore its pharmacodynamics and pharmacokinetics fully.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator